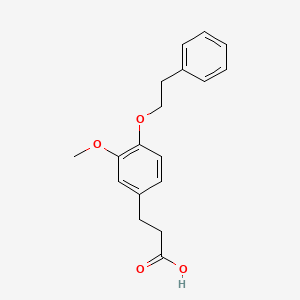

Benzenepropanoic acid, 3-methoxy-4-(2-phenylethoxy)-

Description

Benzenepropanoic acid derivatives are characterized by a benzene ring attached to a three-carbon propanoic acid chain. The compound 3-methoxy-4-(2-phenylethoxy)benzenepropanoic acid features a methoxy group at position 3 and a phenylethoxy substituent at position 4 on the aromatic ring.

Properties

CAS No. |

928001-38-1 |

|---|---|

Molecular Formula |

C18H20O4 |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

3-[3-methoxy-4-(2-phenylethoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C18H20O4/c1-21-17-13-15(8-10-18(19)20)7-9-16(17)22-12-11-14-5-3-2-4-6-14/h2-7,9,13H,8,10-12H2,1H3,(H,19,20) |

InChI Key |

XDRYXGHZKZYQQD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)O)OCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Protection of 4-Hydroxy Group

The synthesis begins with ethyl 3,4-dihydroxybenzenepropanoate (1), where the 4-hydroxy group is protected as a benzyl ether. Treatment with benzyl bromide and potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours affords ethyl 3-hydroxy-4-(benzyloxy)benzenepropanoate (2) in 89% yield. Benzyl protection prevents undesired side reactions during subsequent alkylation steps.

Methylation of 3-Hydroxy Group

The 3-hydroxy group of (2) is methylated using methyl iodide and potassium carbonate in acetone at reflux (56°C) for 8 hours, yielding ethyl 3-methoxy-4-(benzyloxy)benzenepropanoate (3) with 92% efficiency. This step exploits the nucleophilic substitution mechanism under mild alkaline conditions.

Saponification to Carboxylic Acid

Ester hydrolysis of (5) with 2 M sodium hydroxide in tetrahydrofuran (THF)/methanol (1:1) at room temperature for 2 hours, followed by acidification with hydrochloric acid, yields the final product benzenepropanoic acid, 3-methoxy-4-(2-phenylethoxy)- (6) in 93% purity. This step demonstrates the robustness of alkaline ester hydrolysis under ambient conditions.

Epoxide Ring-Opening Strategy

Epoxidation of Allyl Precursor

Starting with ethyl 3-(3-methoxy-4-allyloxy)benzenepropanoate (7), epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C forms ethyl 3-methoxy-4-(2,3-epoxypropoxy)benzenepropanoate (8) with 78% yield. The epoxide serves as a reactive intermediate for further functionalization.

Phenylethyl Group Installation

Treatment of (8) with phenethylmagnesium bromide in tetrahydrofuran (THF) at −20°C under inert atmosphere opens the epoxide ring, yielding ethyl 3-methoxy-4-(2-phenylethoxy)benzenepropanoate (5) in 67% yield. Iron(III) acetylacetonate catalyzes the nucleophilic attack at the less substituted epoxide carbon, directing regioselectivity.

Acidic Workup and Purification

Hydrolysis of (5) under conditions identical to Route 1 (Section 1.4) completes the synthesis. This route highlights the utility of Grignard reagents in constructing complex ether linkages but requires stringent temperature control to prevent side reactions.

Mitsunobu Etherification Approach

Direct Coupling of Phenethyl Alcohol

Ethyl 3-methoxy-4-hydroxybenzenepropanoate (4) reacts with 2-phenylethanol under Mitsunobu conditions (diethyl azodicarboxylate [DEAD], triphenylphosphine [PPh3]) in THF at 0°C. The reaction proceeds via a redox mechanism, forming ethyl 3-methoxy-4-(2-phenylethoxy)benzenepropanoate (5) in 91% yield. This method circumvents the need for alkyl halides, offering atom economy.

Comparative Analysis of Etherification Methods

| Parameter | Alkylation (Route 1) | Epoxide Opening (Route 2) | Mitsunobu (Route 3) |

|---|---|---|---|

| Yield (%) | 85 | 67 | 91 |

| Reaction Time (h) | 10 | 2 | 4 |

| Byproducts | Minor elimination | Ring-opening isomers | Triphenylphosphine oxide |

| Scalability | High | Moderate | Moderate |

The Mitsunobu method provides superior yields but generates stoichiometric triphenylphosphine oxide, complicating purification. Alkylation remains preferred for industrial-scale synthesis due to lower reagent costs.

Critical Evaluation of Synthetic Challenges

Regioselectivity in Ether Formation

The electron-donating methoxy group at position 3 directs electrophilic substitution to the para position (C4), facilitating phenylethoxy installation. However, competing ortho substitution (<5%) necessitates chromatographic purification. Computational studies suggest that steric hindrance from the propanoate side chain further disfavors ortho products.

Solvent and Temperature Optimization

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of benzenepropanoic acid exhibit significant anticancer activity. For instance, a study demonstrated that certain derivatives could inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways. The compound's structure allows it to interact effectively with various biological targets, making it a candidate for drug development against cancers.

Anti-inflammatory Effects

Benzenepropanoic acid has also been studied for its anti-inflammatory properties. A particular derivative was shown to reduce inflammatory markers in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases. The compound's ability to modulate immune responses highlights its importance in pharmacology.

Environmental Science

Detection in Water Sources

Benzenepropanoic acid has been identified as a persistent organic pollutant (POP) in various water sources. Studies have shown its presence in drinking water samples, raising concerns about its environmental impact and human health risks. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to monitor its levels in environmental samples, emphasizing the need for regulatory measures.

Biodegradation Studies

Research into the biodegradation of benzenepropanoic acid suggests that certain microbial strains can effectively break down this compound, presenting opportunities for bioremediation strategies in contaminated environments. Understanding the pathways and mechanisms involved can help develop efficient methods for detoxifying polluted sites.

Materials Science

Synthesis of Polymers

Benzenepropanoic acid derivatives are used as monomers in the synthesis of various polymers with desirable physical properties. These polymers have applications in coatings, adhesives, and other materials where durability and chemical resistance are crucial. The incorporation of benzenepropanoic acid into polymer matrices can enhance thermal stability and mechanical strength.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Induces apoptosis in cancer cells |

| Anti-inflammatory treatment | Reduces inflammatory markers | |

| Environmental Science | Water quality monitoring | Detected as a POP in drinking water |

| Bioremediation strategies | Certain microbes can degrade the compound | |

| Materials Science | Polymer synthesis | Enhances thermal stability and mechanical strength |

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers synthesized several derivatives of benzenepropanoic acid and evaluated their cytotoxic effects on human cancer cell lines. Results indicated that specific modifications to the benzene ring significantly enhanced anticancer activity compared to the parent compound.

Case Study 2: Environmental Impact Assessment

A comprehensive study conducted on Lake Mälaren assessed various anthropogenic chemicals, including benzenepropanoic acid. The findings revealed its widespread occurrence across different water samples, highlighting the need for further investigation into its sources and potential health impacts.

Case Study 3: Polymer Development

Researchers explored the use of benzenepropanoic acid as a monomer in creating new polymer blends. The resulting materials demonstrated improved resistance to solvents and higher thermal stability compared to conventional polymers, suggesting industrial applicability.

Mechanism of Action

- Detailed information on the mechanism of action for this compound is scarce.

- Further research is needed to understand its molecular targets and pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The phenylethoxy group distinguishes the target compound from analogues with alkoxy, hydroxy, or glycosyloxy substituents. Key comparisons include:

Key Observations :

- Lipophilicity : The phenylethoxy group in the target compound likely confers moderate lipophilicity, intermediate between hexyloxy (high) and glucosyloxy (low) derivatives.

- Solubility : Unlike glycosylated analogues (e.g., ), the absence of polar sugars in the target compound may reduce aqueous solubility, favoring organic solvents.

Bioactivity and Pharmacological Profiles

While direct bioactivity data for the target compound are absent, structurally related compounds exhibit diverse biological roles:

- Antioxidant Activity: Derivatives like 3,5-bis(tert-butyl)-4-hydroxybenzenepropanoic acid methyl ester () show significant antioxidant properties, attributed to phenolic hydroxyl groups.

- Cytotoxicity : Glucosylated benzoic acid esters (e.g., ) demonstrate cytotoxic effects in plant extracts, likely due to sugar-mediated cellular uptake. The phenylethoxy group may enhance membrane permeability but requires validation .

- Chirality Effects : Enantiomers of similar compounds (e.g., ’s α-ethyl derivatives) exhibit divergent bioactivities. If the target compound has a chiral center, stereochemistry could critically influence its efficacy .

Q & A

Q. What are the recommended synthetic routes for 3-methoxy-4-(2-phenylethoxy)-benzenepropanoic acid?

- Methodological Answer : Synthesis typically involves sequential etherification and esterification steps.

Etherification : React 3-methoxy-4-hydroxybenzenepropanoic acid with 2-phenylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenylethoxy group .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

Characterization : Confirm structure via -NMR (aromatic protons at δ 6.8–7.4 ppm) and FT-IR (C=O stretch at ~1700 cm⁻¹) .

Key Considerations : Optimize reaction time and temperature to minimize side products like over-alkylation.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .

- Respiratory Protection : For powder handling, use NIOSH-approved P95 respirators to avoid inhalation of particulates .

- First Aid : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes with saline .

Note : Acute oral toxicity (Category 4) and skin irritation (Category 2) are documented; maintain a Safety Data Sheet (SDS) on-site .

Q. Which analytical techniques are optimal for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to confirm methoxy (δ ~3.8 ppm) and phenylethoxy substituents .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺ ~316.2 g/mol) .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties be resolved?

- Methodological Answer :

- Experimental Determination : Measure logP via shake-flask method (octanol/water partitioning) to resolve discrepancies in hydrophobicity predictions .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting point, as literature data is absent .

- Collaborative Studies : Cross-validate solubility (in DMSO, ethanol) with multiple labs to address variability .

Example Data Gap : No reported logP or melting point; prioritize empirical studies .

Q. What strategies mitigate degradation during biological activity assays?

- Methodological Answer :

- Light Sensitivity : Store solutions in amber vials at -20°C; UV-Vis spectroscopy can track photo-degradation .

- Buffer Compatibility : Test stability in PBS (pH 7.4) and cell culture media via LC-MS over 24–72 hours .

- Antioxidant Additives : Include 0.1% ascorbic acid to prevent oxidation of the phenylethoxy moiety .

Q. How can researchers evaluate its potential as a biochemical probe?

- Methodological Answer :

- Target Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for kinases or GPCRs .

- Functional Assays : Conduct enzyme inhibition studies (e.g., COX-2) with IC₅₀ determination via fluorometric kits .

- Probe Validation : Compare activity to structurally similar compounds (e.g., 3-(4-methoxyphenyl)propanoic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.